molecular formula C9H8N2O3 B1403684 Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate CAS No. 1359702-90-1

Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Cat. No. B1403684
M. Wt: 192.17 g/mol
InChI Key: JLOXRRCYSXCGBR-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate” is a chemical compound with the empirical formula C9H8N2O2 . It’s a derivative of pyrrolopyridine, a nitrogen-containing heterocycle . Pyrrolopyridines are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .


Synthesis Analysis

While specific synthesis methods for “Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate” were not found, there are general methods for synthesizing pyrrolopyridine derivatives . For instance, one method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

Scientific Research Applications

Antibacterial Activity

Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate and related compounds have shown potential in antibacterial applications. A study by Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, one of which demonstrated in vitro antibacterial activity (Toja et al., 1986).

Synthesis of Heterocycles

Grošelj et al. (2013) developed a new synthesis of N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates. These compounds can be used to construct other functionalized heterocycles, demonstrating the versatility of methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate in synthetic chemistry (Grošelj et al., 2013).

Anti-HIV-1 Activities

In the field of antiviral research, Liu et al. (2014) synthesized novel derivatives of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate, which exhibited potent anti-HIV-1 activities. This research highlights the potential of these compounds in developing new antiviral drugs (Liu et al., 2014).

Organic Synthesis and Catalysis

Galenko et al. (2015) demonstrated the use of methyl 4-aminopyrrole-2-carboxylates, synthesized via a catalytic cascade reaction, as intermediates in organic synthesis. This approach highlights the compound's role in facilitating complex chemical transformations (Galenko et al., 2015).

Future Directions

Future research could focus on developing new synthesis processes for pyrrolopyridine derivatives . Additionally, further studies could explore the biological activities of these compounds, given their potential as bioactive agents in pharmaceuticals and agrochemicals .

properties

IUPAC Name

methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9(13)7-8(12)5-2-3-10-6(5)4-11-7/h2-4,10,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOXRRCYSXCGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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